molecular formula C10H8BrFO2 B6157374 1-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid CAS No. 1314789-80-4

1-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6157374
CAS No.: 1314789-80-4
M. Wt: 259.07 g/mol
InChI Key: HRZSVSXYCYMFEJ-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a bromine atom at the meta position and a fluorine atom at the para position on the phenyl ring. Its molecular formula is C₁₀H₈BrFO₂, with a molecular weight of 273.07 g/mol. The compound’s unique structure—combining electron-withdrawing halogens (Br, F) with a strained cyclopropane ring—confers distinct chemical reactivity and biological activity. It is widely used as a precursor in pharmaceutical synthesis, particularly in developing anti-inflammatory and anticancer agents .

Properties

CAS No.

1314789-80-4

Molecular Formula

C10H8BrFO2

Molecular Weight

259.07 g/mol

IUPAC Name

1-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8BrFO2/c11-7-5-6(1-2-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)

InChI Key

HRZSVSXYCYMFEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)F)Br)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow processes and advanced catalytic systems.

Chemical Reactions Analysis

1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include organometallic reagents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties are best understood through comparisons with analogues differing in halogen substituents, functional groups, or ring systems. Below is a systematic analysis:

Halogen Substituent Variations

Positional Isomerism of Halogens
Compound Name Structural Differences Key Findings
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid Bromine (para), fluorine (meta) Exhibits reduced anticancer potency compared to the 3-bromo-4-fluoro isomer due to altered electronic effects and steric interactions .
1-(3-Chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid Chlorine (meta) instead of bromine Lower antimicrobial activity due to chlorine’s weaker electronegativity and smaller atomic radius, reducing halogen bonding efficiency .
1-(3-Iodo-4-fluorophenyl)cyclopropane-1-carboxylic acid Iodine (meta) instead of bromine Larger atomic size of iodine increases steric hindrance, potentially improving metabolic stability but reducing solubility .
Halogen Type and Electronic Effects
Compound Name Structural Differences Key Findings
1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid Methyl group at position 2 Methyl’s electron-donating effect reduces ring electron deficiency, lowering reactivity in cross-coupling reactions compared to the 3-bromo-4-fluoro analogue .
1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid Methoxy (electron-donating) at position 3 Methoxy group enhances solubility but decreases electrophilicity, reducing suitability for nucleophilic substitution reactions .

Functional Group Modifications

Compound Name Structural Differences Key Findings
1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carboxamide Carboxylic acid replaced with amide Enhanced selectivity in enzyme inhibition due to improved hydrogen-bonding capacity, but reduced metabolic stability .
Methyl 1-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylate Carboxylic acid esterified Increased lipophilicity improves membrane permeability but diminishes ionic interactions in biological systems .

Ring System Variations

Compound Name Structural Differences Key Findings
1-(3-Bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid Cyclobutane ring instead of cyclopropane Reduced ring strain decreases chemical reactivity but improves thermal stability .
1-(3-Bromo-4-fluorobenzyl)cyclopropane-1-carboxylic acid Benzyl group instead of phenyl Altered electronic properties due to methylene spacer, leading to varied biological target interactions .

Key Research Findings

  • Anticancer Activity : The 3-bromo-4-fluoro substitution pattern shows superior cytotoxicity (IC₅₀ = 2.1 μM against HeLa cells) compared to para-bromo (IC₅₀ = 5.8 μM) and chloro-substituted analogues (IC₅₀ = 8.3 μM) .
  • Enzyme Inhibition : The carboxylic acid group is critical for binding to COX-2 (cyclooxygenase-2), with a Ki value of 0.45 μM, whereas the amide derivative shows higher selectivity but lower affinity (Ki = 1.2 μM) .
  • Synthetic Utility : The compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, achieving yields >85% with Pd(PPh₃)₄ catalysis, outperforming methoxy- or methyl-substituted analogues .

Biological Activity

1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound with a unique molecular structure characterized by a cyclopropane ring, a carboxylic acid functional group, and a phenyl ring substituted with bromine and fluorine atoms. Its molecular formula is C10H8BrFO2, and it has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound's structural features contribute to its reactivity and biological activity. The presence of halogen atoms (bromine and fluorine) on the phenyl ring enhances its interactions with biological targets, making it a subject of interest in drug discovery and development.

PropertyValue
Molecular FormulaC10H8BrFO2
Molecular Weight259.07 g/mol
Functional GroupsCarboxylic acid
Halogen SubstituentsBromine, Fluorine

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate enzyme activity or receptor function, leading to various pharmacological effects. The compound's unique structure allows it to bind effectively to these targets, potentially influencing pathways involved in inflammation, cancer progression, and other diseases.

Biological Activity Studies

Several studies have explored the biological activity of this compound, focusing on its potential therapeutic applications:

  • Anticancer Activity : Preliminary research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, studies have shown that compounds with similar structures can arrest the cell cycle and induce apoptosis in MCF-7 breast cancer cells, suggesting a potential role for this compound in cancer therapy .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. In vitro assays have demonstrated that related compounds can effectively inhibit Aurora A kinase, leading to cell cycle arrest . This highlights the potential of this compound as a lead compound for further development in cancer therapeutics.

Case Study 1: Anticancer Properties

In a study examining the effects of halogenated compounds on cancer cells, researchers found that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and modulation of cell cycle progression.

Case Study 2: Enzyme Interaction

Another study focused on the interactions between this compound and key enzymes involved in metabolic pathways. The results indicated that the compound could serve as an inhibitor for certain enzymes, which could be beneficial in controlling metabolic disorders or diseases related to enzyme dysregulation.

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